molecular formula C19H13D11N2O2 B1139434 Praziquantel D11 CAS No. 1246343-36-1

Praziquantel D11

Cat. No. B1139434
CAS RN: 1246343-36-1
M. Wt: 323.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praziquantel D11 is an internal standard used for the quantification of praziquantel by GC or LC-MS . It is an anthelmintic agent, lethal to S. mansoni schistosomula and adults . It is commonly used to treat parasitic infections in both humans and animals .


Synthesis Analysis

The synthesis of new molecular hybrids and Praziquantel analogues was achieved by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid . The concept of molecular hybridization was used as a strategy to design the synthesis of these new compounds .


Molecular Structure Analysis

The molecular formula of Praziquantel D11 is C19H13D11N2O2 . The molecular weight is 323.47 . The structure of Praziquantel D11 was analyzed using DFT calculations of the ground state of the Trans and Cis conformations of praziquantel hemihydrate and its derivatives .


Chemical Reactions Analysis

Praziquantel D11 disrupts calcium ion homeostasis in the worm and antagonizes voltage-gated calcium channels . This disruption results in uncontrolled calcium ion influx leading to uncontrolled muscle contraction and paralysis .


Physical And Chemical Properties Analysis

Praziquantel D11 is a solid substance . It is soluble in chloroform and methanol . Its melting point is between 133-137°C .

Scientific Research Applications

Treatment of Schistosomiasis

Praziquantel is an essential medicine for treating parasitic flatworm infections such as schistosomiasis, which afflicts over 250 million people . It is the most effective and widely administered first-line and broad-spectrum anthelmintic drug in both humans and animals . The WHO-recommended dose of praziquantel 40 mg/kg achieved cure rates of 94.7% for S. japonicum, 77.1% for S. haematobium, 76.7% for S. mansoni, and 63.5% for mixed S. haematobium/S. mansoni infections .

Drug-Nutraceutical Co-crystallization

A recent study explored the co-crystallization between the drug praziquantel (PZQ) and the nutraceutical curcumin (CU). The investigation revealed two novel solid forms: a cocrystal solvate with ethyl acetate and a non-solvated cocrystal . This novel drug–nutraceutical cocrystal is a praziquantel–curcumin (2:1) cocrystal .

Treatment of Other Parasitic Infections

While Praziquantel is primarily used for the treatment of schistosomiasis, it is also used against other parasitic infections. However, its effectiveness varies. For instance, Praziquantel is not universally effective, lacking activity against liver flukes of the Fasciola genus .

Research on Drug Tolerance

Extensive use of praziquantel for treatment and control of schistosomiasis requires a comprehensive understanding of efficacy and safety of various doses for different Schistosoma species . On average, 56.9% of the subjects receiving praziquantel 40 mg/kg experienced an adverse event . This makes Praziquantel a subject of interest in research on drug tolerance.

Research on Drug Efficacy

The efficacy of Praziquantel is a subject of ongoing research. A dose-effect for cure rate was found up to 40 mg/kg for S. mansoni and 30 mg/kg for S. haematobium . However, in a proportion of sites, efficacy may be lower than expected .

Research on Drug-Nutraceutical Interactions

The co-crystallization of Praziquantel and curcumin opens up possibilities for research on drug-nutraceutical interactions. Exploring the impact of curcumin on the bitterness of praziquantel, as well as its potential mitigating effects on the adverse reactions associated with the drug in the cocrystal, would be of scientific interest for future applications .

Safety and Hazards

While Praziquantel D11 is generally considered safe and well-tolerated, some patients may experience side effects such as nausea, vomiting, abdominal pain, and headache . Rarely, more serious adverse reactions such as seizures or allergic reactions may occur . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Praziquantel D11, also known as Praziquantel-d11, is an anthelmintic medication used to treat parasitic worm infections . The primary targets of Praziquantel D11 are the β subunits of voltage-gated Ca2+ channels , particularly in Schistosoma mansoni and Schistosoma . A flatworm transient receptor potential ion channel from the melastatin subfamily (TRPM PZQ) was recently identified as a target for Praziquantel action .

Mode of Action

Although the exact mechanism of action is unknown, Praziquantel D11 is hypothesized to interact with its targets, causing significant changes in the parasites. It increases the cell permeability to calcium in schistosomes, causing strong contractions and paralysis of worm musculature . This leads to the detachment of suckers from the blood vessel walls and dislodgment . It is also suggested that the drug works by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Biochemical Pathways

Praziquantel D11 affects the calcium homeostasis in the worm, leading to their paralysis . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors (5-HT2BRs) . The drug’s interaction with these targets disrupts the normal functioning of the parasites, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics of Praziquantel D11 involves its absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed from the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver, and alterations in the liver’s capacity to metabolize Praziquantel can affect systemic levels of the drug . The drug is excreted in the urine .

Result of Action

The molecular and cellular effects of Praziquantel D11’s action include causing contraction of parasitic schistosomes and constriction of blood vessels within the mesenteric vasculature of the host where the adult blood flukes reside . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Praziquantel D11. Factors such as the host’s liver capacity to metabolize the drug, observed drug-drug interactions, brand, formulation, and co-administered food can influence the efficacy of Praziquantel . More comprehensive studies of the Praziquantel metabolic pathway and Praziquantel pharmacogenetic studies in humans are needed to further understand these influences .

properties

IUPAC Name

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-DHCOBZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677345
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praziquantel D11

CAS RN

1246343-36-1
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.